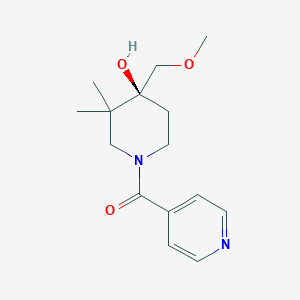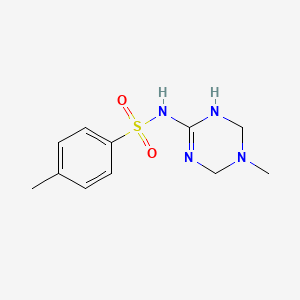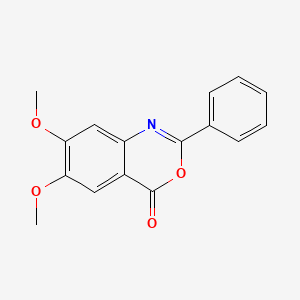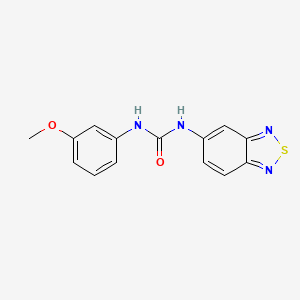
4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide, also known as Sunitinib, is a small molecule drug that is used in the treatment of cancer. It belongs to the class of drugs known as tyrosine kinase inhibitors (TKIs). Sunitinib works by inhibiting the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT).
作用机制
4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide works by inhibiting the activity of several receptor tyrosine kinases, including VEGFR, PDGFR, and KIT. These receptors are involved in tumor growth, angiogenesis, and metastasis. By inhibiting their activity, 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide blocks the signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide has been shown to have several biochemical and physiological effects. It inhibits angiogenesis by blocking the activity of VEGFR, which is involved in the formation of new blood vessels. It also inhibits tumor cell proliferation and survival by blocking the activity of PDGFR and KIT, which are involved in tumor growth and survival. 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide has also been shown to induce tumor cell apoptosis, or programmed cell death.
实验室实验的优点和局限性
4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide also has some limitations for lab experiments. It is a potent inhibitor of several receptor tyrosine kinases, which can make it difficult to interpret the results of experiments that involve these receptors. It can also have off-target effects that can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide. One direction is to investigate the use of 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide in combination with other drugs for the treatment of cancer. Another direction is to investigate the use of 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases. Finally, future studies could focus on developing new and more potent tyrosine kinase inhibitors based on the structure of 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide.
合成方法
4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide is synthesized by a multistep process that involves the reaction of 4-chloro-N-(2-pyridinyl)-2-butynamide with isobutylamine to form 4-isobutoxy-N-(2-pyridinyl)-2-butynamide. This intermediate is then reacted with 4-methyl-2-aminopyridine to form 4-isobutoxy-N-(4-methyl-2-pyridinyl)-2-butynamide. Finally, this compound is reacted with benzoyl chloride to form 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide.
科学研究应用
4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of various cancers, including renal cell carcinoma, gastrointestinal stromal tumor, and pancreatic neuroendocrine tumor. In preclinical studies, 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide has been shown to inhibit tumor growth and angiogenesis, and to induce tumor cell apoptosis. In clinical trials, 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide has been shown to improve progression-free survival and overall survival in patients with advanced renal cell carcinoma and gastrointestinal stromal tumor.
属性
IUPAC Name |
4-(2-methylpropoxy)-N-(4-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)11-21-15-6-4-14(5-7-15)17(20)19-16-10-13(3)8-9-18-16/h4-10,12H,11H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNSAQVSMAUFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylpropoxy)-N-(4-methylpyridin-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5691479.png)


![4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5691497.png)
![{1-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5691503.png)
![1-[(2,3-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5691507.png)
![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5691511.png)


![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5691550.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)
![2-(3-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5691554.png)
